(R)-2-Amino-2-(2-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
(2R)-2-Amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant importance in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography, to obtain the desired (2R)-enantiomer.
Industrial Production Methods
In industrial settings, the production of (2R)-2-amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2R)-2-Amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may inhibit or activate signaling pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- Trifluoromethylated phenols
- Trifluoromethylated anilines
Uniqueness
(2R)-2-Amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its chiral nature and the presence of both amino and trifluoromethyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H9ClF3NO |
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Molecular Weight |
239.62 g/mol |
IUPAC Name |
(2R)-2-amino-2-[2-chloro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9ClF3NO/c10-7-2-1-5(9(11,12)13)3-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m0/s1 |
InChI Key |
YBEJKAIHGFKIIV-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[C@H](CO)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CO)N)Cl |
Origin of Product |
United States |
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